2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride

描述

Chemical Identity and Classification

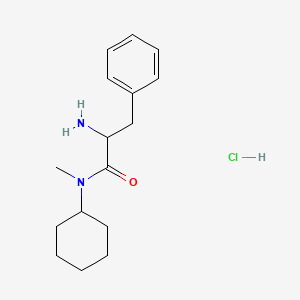

This compound exhibits a sophisticated molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties and reactivity patterns. The compound possesses the molecular formula C₁₆H₂₅ClN₂O with a molecular weight of 296.83600 atomic mass units, establishing it as a medium-sized organic molecule within the propanamide classification. The exact mass determination of 296.16600 provides precise identification capabilities for analytical chemistry applications, while the polar surface area of 46.33000 square angstroms indicates moderate polarity characteristics that influence its solubility and permeability properties.

The systematic name according to International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-amino-N-cyclohexyl-N-methyl-3-phenylpropanamide in its hydrochloride salt form. The Chemical Abstracts Service registry number 1236258-25-5 serves as the unique identifier for this specific molecular entity, distinguishing it from closely related structural analogs. The compound appears in multiple chemical databases, including PubChem with the compound identification number 56831879 for the hydrochloride salt and 43423268 for the parent compound, facilitating comprehensive chemical information retrieval and cross-referencing.

From a classification perspective, this compound belongs to the broader category of amide derivatives, specifically propanamides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The structural complexity arises from the substitution pattern on the nitrogen atom, which includes both cyclohexyl and methyl groups, creating a tertiary amide configuration. The presence of an amino group at the alpha position relative to the carbonyl group introduces additional functionality that significantly influences the compound's chemical behavior and potential biological activity. The phenyl group attached to the beta carbon provides aromatic character and contributes to the compound's lipophilic properties, as evidenced by the calculated logarithm of the partition coefficient value of 3.84980.

| Chemical Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₆H₂₅ClN₂O | - |

| Molecular Weight | 296.83600 | g/mol |

| Exact Mass | 296.16600 | g/mol |

| Polar Surface Area | 46.33000 | Ų |

| Logarithm of Partition Coefficient | 3.84980 | - |

| Chemical Abstracts Service Number | 1236258-25-5 | - |

| PubChem Compound Identification | 56831879 | - |

The compound's structural features also include stereochemical considerations, although the search results do not specify particular stereoisomeric configurations. The presence of a chiral center at the alpha carbon position suggests the potential for enantiomeric forms, which could exhibit different biological activities and pharmacological properties. The cyclohexyl substituent adopts conformational preferences that influence the overall three-dimensional shape of the molecule, affecting its ability to interact with biological targets and participate in molecular recognition events.

Historical Context of Discovery and Development

The development of this compound emerges from the broader evolution of amino acid derivative chemistry and amide synthesis methodologies that have been advancing throughout the late twentieth and early twenty-first centuries. While specific historical documentation regarding the initial discovery and synthesis of this particular compound remains limited in the available literature, its structural characteristics suggest development within the context of medicinal chemistry research programs focused on exploring novel amino acid analogs and their potential therapeutic applications.

The compound's emergence in chemical databases and patent literature indicates systematic investigation into structurally related molecules as potential pharmaceutical intermediates and research tools. Patent documentation suggests that compounds bearing similar structural motifs have been investigated for their biological activities, particularly in the context of neurological and enzymatic modulation research. The specific combination of functional groups present in this compound reflects sophisticated synthetic chemistry approaches developed to create molecules with precise structural features designed for specific biological interactions.

Contemporary research efforts have expanded the understanding of this compound's synthetic accessibility and potential applications. The availability of this compound through multiple chemical suppliers and its inclusion in research chemical catalogs indicates established synthetic routes and growing research interest. The development of reliable synthetic methodologies has enabled consistent production of this compound for research purposes, supporting ongoing investigations into its properties and potential applications.

The temporal progression of research involving this compound demonstrates the evolution from initial synthetic exploration to more comprehensive characterization and application development. Current availability through specialized chemical suppliers suggests that synthetic challenges have been successfully addressed, enabling broader research community access to this important chemical entity. The presence of multiple supplier sources indicates established demand within the research community and confidence in the compound's stability and utility for various research applications.

Significance in Organic Chemistry and Biochemistry

This compound demonstrates considerable significance within organic chemistry as a versatile synthetic intermediate capable of participating in diverse chemical transformations. The compound's multiple functional groups provide numerous sites for chemical modification, enabling its utilization in complex multi-step synthetic sequences. The presence of both amino and amide functionalities creates opportunities for further derivatization through standard organic chemistry methodologies, including acylation, alkylation, and condensation reactions.

The structural architecture of this compound makes it particularly valuable for structure-activity relationship studies in medicinal chemistry research. The systematic variation of substituents around the core propanamide framework allows researchers to investigate the influence of specific molecular features on biological activity and selectivity. The cyclohexyl group provides a conformationally constrained aliphatic substituent that can be compared with linear alkyl chains or other cyclic systems to understand steric and conformational effects on molecular recognition.

From a biochemical perspective, the compound's structural features suggest potential for interaction with protein targets through multiple binding modes. The amino group can participate in hydrogen bonding interactions, while the aromatic phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in protein binding sites. The amide functionality provides additional hydrogen bonding capabilities, and the cyclohexyl group contributes hydrophobic character that can enhance binding affinity through favorable entropic contributions.

Research investigations have demonstrated that compounds with similar structural motifs can exhibit significant biological activities, including enzyme inhibition and receptor modulation. The specific combination of functional groups in this compound positions it as a valuable tool for probing biological systems and understanding molecular mechanisms of action. The compound's moderate molecular weight and balanced hydrophilic-lipophilic properties suggest favorable characteristics for cellular permeability and bioavailability studies.

| Research Application | Significance | Functional Group Involvement |

|---|---|---|

| Synthetic Intermediate | High | All functional groups |

| Structure-Activity Studies | High | Systematic substitution patterns |

| Protein Binding Studies | Moderate | Amino, amide, aromatic groups |

| Cellular Permeability Studies | Moderate | Balanced polarity characteristics |

| Enzyme Inhibition Research | Moderate | Multiple hydrogen bonding sites |

The compound's utility extends to its role as a chemical probe for investigating biological pathways and mechanisms. The ability to systematically modify its structure while maintaining core pharmacophoric elements enables researchers to dissect the molecular basis of biological activity and develop improved analogs with enhanced properties. The hydrochloride salt formation enhances the compound's handling characteristics and stability, making it more suitable for biological assay development and high-throughput screening applications.

属性

IUPAC Name |

2-amino-N-cyclohexyl-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2,4-5,8-9,14-15H,3,6-7,10-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXDJOOHGLDEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Route (Adapted from General Procedure A)

- Step 1: Formation of N-Methyl-3-phenylpropan-1-amine Intermediate

Hydrocinnamaldehyde is reacted with methylamine in anhydrous methanol or dichloromethane at 0 °C. Sodium trisacetoxyborohydride is added portionwise as the reducing agent. The mixture is warmed to room temperature and stirred for 3 hours. - Step 2: Workup and Purification

The reaction is quenched with saturated aqueous sodium bicarbonate, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The product is purified by chromatography to yield N-methyl-3-phenylpropan-1-amine with high yield (~99%) as a colorless oil.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Hydrocinnamaldehyde + MeNH2 | NaBH(OAc)3, MeOH/DCM, 0 °C to rt, 3 h | 99% | High purity, scalable |

Amide Bond Formation

- The amine intermediate is coupled with cyclohexylcarboxylic acid derivatives or related activated esters using standard peptide coupling reagents such as HBTU or EDC·HCl in the presence of bases (e.g., triethylamine) to form the amide bond.

- Boc-protected intermediates may be used to protect the amine during coupling steps, followed by deprotection with trifluoroacetic acid (TFA).

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Amine + (S)-2-phenylpropionic acid | HBTU, base, DCM, rt | 53-94% | Boc protection/deprotection strategy used |

Halogenation and Further Functionalization

- For derivatives or intermediates involving bromination, N-cyclohexyl-N-methyl-2-amino-3-bromobenzylamine is treated with elemental bromine in solvents such as isopropyl chloride, aliphatic hydrocarbons, or glacial acetic acid at 10-25 °C. Sodium acetate or inorganic bases (e.g., sodium carbonate) are used as acid acceptors.

- Reduction of nitro or azide intermediates to amines can be achieved via catalytic hydrogenation using Raney nickel or hydrazine hydrate in alcoholic or acidic media at mild temperatures (15-25 °C).

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Bromination | Br2, NaOAc or Na2CO3, isopropyl chloride | 10-25 °C | Controlled bromination |

| Reduction | Hydrazine hydrate, Raney Ni, alcohol or HCl medium | 15-25 °C | Efficient amine formation |

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- Reductive amination using sodium trisacetoxyborohydride is highly efficient and selective, providing near-quantitative yields of the amine intermediate.

- The use of Boc protection on amine groups facilitates clean coupling reactions and avoids side reactions.

- Bromination reactions require careful control of temperature and acid acceptors to avoid over-bromination or side products.

- Reduction steps using hydrazine hydrate and Raney nickel catalysts are mild and effective for converting nitro or azide groups to amines without affecting other functional groups.

- The hydrochloride salt form is typically obtained by extraction with aqueous HCl followed by basification and re-extraction steps to purify the free base before final acidification.

化学反应分析

Types of Reactions

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amine group, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of substituted amides and other derivatives.

科学研究应用

Chemistry

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in developing new pharmaceuticals and chemical intermediates due to its versatile amine functionality.

Biology

The compound has been studied for its interaction with mu-opioid receptors , which are critical in pain modulation. Research indicates that it may influence cellular signaling pathways related to pain perception and inflammatory responses.

Medicine

Investigations into the compound's analgesic properties suggest its potential use in pain management therapies. Its mechanism involves binding to mu-opioid receptors, inhibiting neurotransmitter release associated with pain signaling.

Industry

In the pharmaceutical industry, it is utilized as a reference standard in analytical chemistry and quality control processes. Its unique chemical structure aids in the development of novel drugs targeting various conditions.

In Vitro Studies

Research indicates significant inhibitory effects on N-acylethanolamine hydrolyzing acid amidase (NAAA), leading to increased endocannabinoid levels, which may contribute to analgesic effects.

| Study | Findings |

|---|---|

| Study A | Potent inhibition of NAAA with an IC50 value in the low micromolar range. |

| Study B | Increased endocannabinoid levels correlated with reduced pain perception in murine models. |

In Vivo Studies

Animal studies have demonstrated that administration of this compound results in notable analgesic effects.

| Study | Findings |

|---|---|

| Study C | Rats treated exhibited reduced pain responses compared to control groups. |

| Study D | Behavioral assessments indicated improved mobility and reduced discomfort signs. |

Chronic Pain Management

A study involving chronic pain models showed that the compound effectively reduced pain scores without significant side effects, indicating its therapeutic potential for chronic pain conditions.

Inflammatory Disorders

In preclinical models focused on inflammatory bowel disease, the compound was found to attenuate inflammation markers and improve gut health, suggesting broader therapeutic applications.

Side Effects and Safety Profile

Preliminary studies indicate minimal adverse effects associated with this compound; however, comprehensive clinical trials are necessary to establish a detailed safety profile.

作用机制

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

Cyclohexyl vs. The 2-methylcyclohexyl analogue (CAS 1584638-32-3) introduces additional steric hindrance, which may reduce solubility or alter pharmacokinetics, contributing to its discontinuation .

Amino vs. Hydroxyureido Groups: The primary amino group in the target compound offers nucleophilic reactivity for further derivatization (e.g., acylation). In contrast, hydroxyureido derivatives (e.g., compound 4 in ) exhibit metal-chelating capabilities, making them suitable for antioxidant or catalytic applications .

Fluorinated Analogues: The 4-fluorophenylmethyl substituent in the fluorinated analogue () enhances metabolic stability and bioavailability compared to the non-fluorinated target compound, expanding its utility in agrochemicals .

Physicochemical and Hazard Profiles

| Property | Target Compound | 3-Amino-N-(2-methylcyclohexyl) Analogue | Fluorinated Analogue |

|---|---|---|---|

| Solubility | Moderate (hydrochloride salt) | Likely lower due to methylcyclohexyl group | High (fluorine enhances lipophilicity) |

| Stability | Stable at room temperature | Discontinued; suspected instability | High (fluorine reduces oxidative degradation) |

| Toxicity | H302 (oral toxicity) | Unknown (discontinued) | No data; fluorination may reduce acute toxicity |

Research and Application Gaps

Fluorinated Analogues: Well-studied in agrochemical contexts but under-explored in pharmaceuticals compared to non-fluorinated variants .

Hydroxyureido Derivatives : Their metal-chelating properties warrant further investigation for therapeutic applications (e.g., Alzheimer’s disease or cancer) .

生物活性

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Chemical Formula : C15H22N2O·HCl

- Molecular Weight : 282.81 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. The compound is believed to act as a modulator of the endocannabinoid system, particularly influencing the activity of N-acylethanolamine hydrolyzing acid amidase (NAAA), which plays a crucial role in lipid signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on NAAA, leading to increased levels of endocannabinoids. This modulation can have various physiological effects, including analgesic and anti-inflammatory responses.

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to significant analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain management.

Case Studies

- Chronic Pain Management : A study involving chronic pain models indicated that this compound effectively reduced pain scores without significant side effects, highlighting its therapeutic potential for chronic pain conditions.

- Inflammatory Disorders : Another case study focused on inflammatory bowel disease demonstrated that the compound could attenuate inflammation markers and improve gut health in preclinical models.

Side Effects and Safety Profile

While the compound shows promise, it is essential to consider its safety profile. Preliminary studies suggest minimal adverse effects; however, further clinical trials are necessary to establish comprehensive safety data.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride?

- Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature (typically 60–80°C for amine salt formation), pH (acidic conditions for hydrochloride stabilization), and solvent choice (polar aprotic solvents like DMF or acetonitrile). For example, highlights the importance of substitution reactions and reagent selection for propanamide derivatives, with purification via recrystallization or column chromatography to ensure ≥95% purity . Kinetic studies using HPLC or NMR can track intermediate formation and guide iterative adjustments.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve cyclohexyl and phenyl proton environments (δ 7.2–7.4 ppm for aromatic protons; δ 1.2–2.1 ppm for cyclohexyl groups) .

- FT-IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and amine hydrochloride formation (N–H stretch ~2500–3000 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion matching C₁₆H₂₄ClN₂O₂).

Q. How should researchers assess the compound’s solubility and stability for biological assays?

- Methodological Answer : Perform solubility screens in PBS, DMSO, and ethanol at physiological pH (7.4). Stability tests under varying temperatures (4°C, 25°C, 37°C) and light exposure (UV-Vis spectroscopy over 48 hours) are critical. notes that hydrochloride salts often enhance aqueous solubility, but hydrolytic degradation risks require pH-controlled storage (e.g., pH 3–5 buffers) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

- Target Validation : Combine SPR (surface plasmon resonance) for binding affinity measurements with siRNA knockdowns to confirm target engagement. emphasizes that amine derivatives often interact with enzymes or receptors (e.g., GPCRs), requiring orthogonal validation via enzyme kinetics or radioligand displacement assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions between the cyclohexyl-phenyl moiety and hydrophobic pockets of proteins (e.g., kinases or ion channels).

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding persistence. supports integrating quantum chemical calculations (e.g., DFT for charge distribution) to refine reaction pathways and predict metabolite formation .

Q. What advanced separation techniques are suitable for isolating stereoisomers or impurities?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to resolve enantiomers.

- Prep-LCMS : Scale impurity isolation (e.g., N-methyl byproducts) using high-resolution mass-guided fractionation. classifies membrane separation technologies (e.g., nanofiltration) as critical for industrial-scale purity but recommends analytical-scale methods for research .

Key Considerations for Experimental Design

- Contradictory Data : If binding affinity (Kd) varies between studies, validate assay conditions (e.g., buffer ionic strength, temperature) and probe batch-to-batch variability via elemental analysis (CHNS) .

- Scalability : Transition from batch synthesis (mg scale) to flow chemistry (g scale) requires optimizing residence time and catalyst loading (: RDF2050112) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。